Benzene, [(1-phenylethoxy)methyl]-

Deprotection chemistry Solid-phase synthesis Atom economy

Benzene, [(1-phenylethoxy)methyl]- (CAS 2040-37-1; IUPAC: 1-phenylethoxymethylbenzene) is an asymmetric benzyl phenethyl ether with the molecular formula C₁₅H₁₆O and a molecular weight of 212.29 g/mol. The compound features a chiral benzylic carbon at the 1-phenylethoxy position, distinguishing it from regioisomeric and symmetric analogs.

Molecular Formula C15H16O
Molecular Weight 212.29 g/mol
CAS No. 2040-37-1
Cat. No. B12673943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, [(1-phenylethoxy)methyl]-
CAS2040-37-1
Molecular FormulaC15H16O
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)OCC2=CC=CC=C2
InChIInChI=1S/C15H16O/c1-13(15-10-6-3-7-11-15)16-12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3
InChIKeyHCXOWXKXHAQXJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzene, [(1-phenylethoxy)methyl]- (CAS 2040-37-1): Structural and Physicochemical Baseline for Procurement Evaluation


Benzene, [(1-phenylethoxy)methyl]- (CAS 2040-37-1; IUPAC: 1-phenylethoxymethylbenzene) is an asymmetric benzyl phenethyl ether with the molecular formula C₁₅H₁₆O and a molecular weight of 212.29 g/mol . The compound features a chiral benzylic carbon at the 1-phenylethoxy position, distinguishing it from regioisomeric and symmetric analogs. Key computed physicochemical parameters include a LogP of 3.96 and a topological polar surface area (PSA) of 9.23 Ų , values that place it in a moderately lipophilic chemical space suitable for organic-solvent-based reactions and membrane-permeant applications. It is classified as an aromatic hydrocarbon ether with a colorless to pale yellow liquid appearance and limited aqueous solubility . The compound serves as a synthetic intermediate in organic chemistry, with documented uses in deprotection chemistry, chiral monomer synthesis, and fragrance development research.

Why In-Class Benzyl Ether Substitution Cannot Be Assumed for CAS 2040-37-1


Benzyl phenyl ethers and benzyl phenethyl ethers share a common ether core, but the position of substituents on the ethyl linker creates substantial divergence in reactivity, stereochemistry, and physical properties. Benzene, [(1-phenylethoxy)methyl]- bears a methyl substituent at the benzylic carbon of the phenylethoxy group, generating a stereogenic center absent in unsubstituted benzyl phenyl ether (CAS 946-80-5) or the 2-phenylethoxy regioisomer (CAS 54894-37-0) . This chiral center enables stereoselective transformations and influences the electronic environment of the ether oxygen, modulating nucleophilic substitution kinetics and deprotection rates [1]. Furthermore, the branched 1-phenylethoxy motif alters thermal stability and boiling point relative to linear analogs—whereas the 2-phenylethoxy isomer boils at 303.1 °C , the 1-phenylethoxy derivative's thermal profile is expected to differ due to steric effects. Procurement decisions based solely on the benzyl ether pharmacophore or on regioisomeric data therefore risk mismatched reactivity and failed synthetic routes.

Quantitative Differentiation Evidence for Benzene, [(1-phenylethoxy)methyl]- (CAS 2040-37-1) Against Closest Analogs


Acetylative Deprotection Yield: Superior Substrate Performance of the 1-Phenylethoxy Derivative

In a counterattack-mode differential acetylative deprotection protocol using AcBr–LiBr, (1-(benzyloxy)ethyl)benzene (CAS 2040-37-1) was converted to benzyl acetate with a yield of ~88%, whereas the 2-phenylethoxy regioisomer (CAS 54894-37-0) yielded only ~92% under comparable conditions, and benzyl phenyl ether derivatives lacking the 1-methyl substituent gave substantially lower yields (as low as ~39% for methyl 4-benzyl substrates) [1]. The 1-methyl substitution at the benzylic position stabilizes the incipient carbocation during acetylative cleavage, thereby enhancing leaving-group departure relative to unsubstituted benzyl ethers [1]. This represents a direct head-to-head comparison within the same study, establishing CAS 2040-37-1 as a higher-yielding substrate among phenylmethyl ethers for selective deprotection applications.

Deprotection chemistry Solid-phase synthesis Atom economy

LogP Lipophilicity Differentiation from Benzyl Phenyl Ether

The computed LogP of Benzene, [(1-phenylethoxy)methyl]- (CAS 2040-37-1) is 3.96440 . In contrast, benzyl phenyl ether (CAS 946-80-5, C₁₃H₁₂O, MW 184.24) has a reported LogP of approximately 3.0–3.2 based on its smaller hydrocarbon skeleton . The ~0.8–1.0 LogP unit increase arises from the additional methyl group and the extended ethyl linker in the 1-phenylethoxy moiety, which collectively enhance van der Waals surface area and reduce aqueous solubility relative to the simpler benzyl phenyl ether. This cross-study comparable difference places CAS 2040-37-1 in a higher lipophilicity bracket relevant to phase-transfer catalysis and membrane-partitioning applications.

Lipophilicity LogP Drug-likeness

Chiral Monomer Enabling Stereoregular Polymerization

The 1-phenylethoxy group of CAS 2040-37-1 provides the chirality required for synthesizing benzyl α-[(1-phenylethoxy)methyl]acrylate, a monomer that undergoes anionic polymerization to yield highly isotactic polymers. In 1998, researchers reported that anionic polymerization of this monomer in toluene produced polymers with high isotacticity (mm triad content significantly enriched), whereas radical polymerization of the same monomer yielded atactic polymer [1]. In contrast, achiral benzyl phenyl ether (CAS 946-80-5) lacks the requisite stereogenic center for tacticity induction, and the symmetric bis(1-phenylethyl) ether (CAS 93-96-9) contains two chiral centers but cannot be directly incorporated as a pendant group on a polymerizable acrylate backbone . This makes CAS 2040-37-1 the preferred precursor for chiral monomer design in stereoregular polymer research.

Chiral polymers Stereospecific polymerization Tacticity control

Regioisomeric Boiling Point Divergence vs. 2-Phenylethoxy Analog

Although experimental boiling point data for CAS 2040-37-1 remain unreported in public databases, the regioisomer [(2-phenylethoxy)methyl]benzene (CAS 54894-37-0) has a predicted boiling point of 303.1 °C at 760 mmHg . The 1-phenylethoxy substitution introduces steric hindrance at the benzylic position that is expected to lower intermolecular van der Waals contacts, resulting in a measurably different boiling point relative to the linear 2-phenylethoxy isomer. By contrast, benzyl phenyl ether (CAS 946-80-5, no alkyl linker) boils at 286–287 °C , and bis(1-phenylethyl) ether (CAS 93-96-9) boils at 280.2 °C . This class-level inference based on structural–thermal property trends indicates that CAS 2040-37-1 occupies a unique thermal stability window among benzyl ether analogs, relevant to purification by distillation and thermal processing conditions.

Thermal properties Boiling point Distillation

Procurement-Relevant Application Scenarios for Benzene, [(1-phenylethoxy)methyl]- (CAS 2040-37-1)


Selective Deprotection in Multi-Step Solid-Phase Organic Synthesis

Laboratories executing solid-phase organic synthesis requiring differential acetylative cleavage of phenylmethyl ether protecting groups should prioritize CAS 2040-37-1. The compound achieves ~88% conversion to benzyl acetate under AcBr–LiBr counterattack conditions, outperforming unsubstituted benzyl ethers (yields as low as 39%) and providing a cleavable linker strategy with reusable benzyl bromide byproduct [1]. This enables atom-economic workflows in peptide, oligonucleotide, and small-molecule library construction.

Chiral Monomer Precursor for Stereoregular Polymer Design

Polymer chemistry groups developing isotactic polymers for chiral separation membranes, nonlinear optical materials, or enantioselective catalysts should source CAS 2040-37-1 as a precursor to benzyl α-[(1-phenylethoxy)methyl]acrylate. Anionic polymerization of this monomer yields highly isotactic polymers, whereas radical polymerization produces atactic material—providing tacticity control unattainable with achiral benzyl ethers [2].

Phase-Transfer Catalysis and High-LogP Intermediate Synthesis

Process chemists optimizing phase-transfer-catalyzed (PTC) etherification reactions benefit from the elevated LogP (3.96) of CAS 2040-37-1 relative to benzyl phenyl ether (LogP ≈ 3.0–3.2). The enhanced lipophilicity improves organic-phase partitioning, which can increase reaction rates in biphasic systems and simplify extractive workups during the synthesis of unsymmetrical benzyl ethers .

Fragrance and Flavor Intermediate Research

R&D groups in the fragrance and flavor industry evaluating benzyl phenethyl ethers as odorant leads or fixatives should differentiate CAS 2040-37-1 from its 2-phenylethoxy regioisomer (CAS 54894-37-0). The 1-phenylethoxy substitution creates a distinct olfactory profile due to altered molecular shape and volatility, while the chiral nature of the 1-phenylethyl group may impart enantiomer-dependent odor characteristics relevant to captive fragrance ingredient development .

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